3,5-Dimethylphenyl isothiocyanate

CAS No.: 40046-30-8

Cat. No.: VC3708276

Molecular Formula: C9H9NS

Molecular Weight: 163.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40046-30-8 |

|---|---|

| Molecular Formula | C9H9NS |

| Molecular Weight | 163.24 g/mol |

| IUPAC Name | 1-isothiocyanato-3,5-dimethylbenzene |

| Standard InChI | InChI=1S/C9H9NS/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3 |

| Standard InChI Key | DSMXCADWIFIJEX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)N=C=S)C |

| Canonical SMILES | CC1=CC(=CC(=C1)N=C=S)C |

Introduction

Chemical Structure and Basic Properties

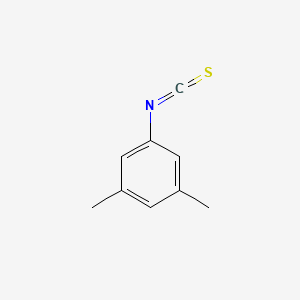

3,5-Dimethylphenyl isothiocyanate is characterized by a benzene ring substituted with two methyl groups at positions 3 and 5, with an isothiocyanate functional group (-N=C=S) attached to the benzene ring. This arrangement gives the compound its distinctive chemical properties and reactivity profile .

Molecular Identification

The compound possesses several key identifiers that are useful for scientific reference and characterization:

Table 1: Molecular Identification Parameters of 3,5-Dimethylphenyl Isothiocyanate

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NS |

| Molecular Weight | 163.239 g/mol |

| CAS Registry Number | 40046-30-8 |

| IUPAC Standard InChI | InChI=1S/C9H9NS/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3 |

| IUPAC Standard InChIKey | DSMXCADWIFIJEX-UHFFFAOYSA-N |

The compound is also known by alternative nomenclature, including 1-isothiocyanato-3,5-dimethylbenzene , which follows a different naming convention but refers to the identical chemical entity.

Physical and Chemical Characteristics

Like many isothiocyanate compounds, 3,5-Dimethylphenyl isothiocyanate exhibits characteristic physical properties. The compound is known for its strong, pungent odor, which is a common trait among isothiocyanates . This olfactory profile is related to the highly reactive isothiocyanate functional group (-N=C=S), which is responsible for much of the compound's chemical behavior and biological activity.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 164.05286 | 133.9 |

| [M+Na]⁺ | 186.03480 | 147.4 |

| [M+NH₄]⁺ | 181.07940 | 143.8 |

| [M+K]⁺ | 202.00874 | 137.5 |

| [M-H]⁻ | 162.03830 | 137.9 |

| [M+Na-2H]⁻ | 184.02025 | 141.4 |

| [M]⁺ | 163.04503 | 137.5 |

| [M]⁻ | 163.04613 | 137.5 |

Chemical Reactivity and Synthesis

The isothiocyanate functional group in 3,5-Dimethylphenyl isothiocyanate is highly reactive, making this compound valuable in various chemical reactions and synthetic applications.

Reactivity Pattern

The reactivity of 3,5-Dimethylphenyl isothiocyanate is primarily determined by its isothiocyanate group. This functional group readily reacts with nucleophiles, particularly amines, thiols, and alcohols. These reactions typically result in the formation of thioureas, dithiocarbamates, and thiocarbamates, respectively.

The presence of two methyl groups at positions 3 and 5 on the benzene ring influences the electron density distribution in the molecule, potentially affecting its reactivity compared to unsubstituted phenyl isothiocyanate.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 3,5-Dimethylphenyl isothiocyanate, it is valuable to compare it with related isothiocyanate compounds.

Structural Relatives

Several compounds share structural similarities with 3,5-Dimethylphenyl isothiocyanate but differ in the position or number of substituents on the benzene ring:

Table 3: Comparison of 3,5-Dimethylphenyl Isothiocyanate with Related Compounds

The position and number of methyl groups on the aromatic ring can influence various properties including solubility, reactivity, and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume